5-Chloro-1,3-benzodioxole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400867. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

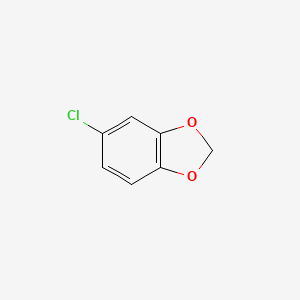

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQPZHOXLYATLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222606 | |

| Record name | 5-Chloro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7228-38-8 | |

| Record name | 5-Chloro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7228-38-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-1,3-benzodioxole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Chloro-1,3-benzodioxole, a halogenated derivative of 1,3-benzodioxole, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring the methylenedioxy bridge and a reactive chlorine substituent on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science. This document provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with a detailed experimental protocol for its synthesis and an exploration of its applications in the development of novel therapeutic agents.

Chemical Identity and Structure

This compound, also known as 4-chloro-1,2-methylenedioxybenzene, is an organic compound with the chemical formula C₇H₅ClO₂.[1][2][3][4] The structure consists of a benzene ring fused to a 1,3-dioxolane ring, with a chlorine atom substituted at the 5-position of the benzodioxole core.

-

IUPAC Name: this compound[4]

-

Synonyms: 1-Chloro-3,4-methylenedioxybenzene, 5-Chlorobenzo[d][1][3]dioxole, 3,4-Methylenedioxyphenyl chloride[1]

Physical and Chemical Properties

This compound is typically a clear, pale yellow to yellow liquid at room temperature.[1][6] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 156.57 g/mol | [3][7] |

| Exact Mass | 155.9978071 Da | [4] |

| Appearance | Clear pale yellow to yellow liquid | [1][6] |

| Density | 1.34 g/mL at 25 °C | [1][2][8] |

| Boiling Point | 185-187 °C | [8] |

| Flash Point | 201 °F (93.9 °C) | [1][2][9] |

| Refractive Index (n20/D) | 1.556 | [1][2][8] |

| XLogP3 | 2.2 | [4] |

| Topological Polar Surface Area | 18.5 Ų | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are available from various sources:

-

¹H NMR and ¹³C NMR: Proton and Carbon Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its molecular structure.[2][10][11] The ¹³C NMR spectrum is typically recorded in CDCl₃.[11]

-

Mass Spectrometry: The mass spectrum (electron ionization) is a key tool for determining the molecular weight and fragmentation pattern of the compound.[5]

Synthesis and Reactivity

This compound is primarily synthesized through the electrophilic chlorination of 1,3-benzodioxole. Its reactivity is characterized by the properties of the aromatic ring, which can undergo further substitution, and its utility as a precursor in coupling reactions.

Experimental Protocol: Synthesis via Chlorination

A common method for the preparation of this compound involves the direct chlorination of 1,3-benzodioxole using chlorine gas in a suitable solvent.[7]

Materials:

-

1,3-Benzodioxole

-

Chlorine gas (Cl₂)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Brine solution

-

Water

Procedure: [7]

-

In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 1,3-benzodioxole and chloroform.

-

Stir the mixture to dissolve the starting material.

-

Slowly bubble chlorine gas through the solution while maintaining the reaction temperature at approximately 35 °C.

-

After the addition of chlorine is complete, continue stirring the reaction mixture for 2 hours.

-

Upon completion, wash the reaction mixture twice with water.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound. This procedure has been reported to achieve a yield of 96.2%.[7]

Applications in Research and Drug Development

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic drugs, known for a wide range of biological activities including anticancer, anti-inflammatory, and antihypertensive effects.[12] this compound serves as a key intermediate, providing a site for further chemical modification, often through coupling reactions like the Suzuki-Miyaura coupling, to generate more complex molecules with therapeutic potential.[12]

Key Application Areas:

-

Kinase Inhibitors: The this compound scaffold has been incorporated into novel kinase inhibitors. For instance, it is a component of AZD0530, a highly selective, orally available dual-specific c-Src/Abl kinase inhibitor investigated for its potent antitumor activity.[13]

-

Anticancer Agents: Derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[14][15] The benzodioxole ring can be conjugated with other active groups, such as arsenicals, to improve anti-tumor efficiency.[14]

-

Plant Growth Promoters: Novel auxin receptor agonists have been designed using the 1,3-benzodioxole structure as a base, leading to the discovery of compounds that promote root growth in plants like Arabidopsis thaliana and Oryza sativa.[16]

Safety and Handling

This compound is classified as an irritant.[1] According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[1] It should be handled in a well-ventilated area.[1] For storage, it is recommended to keep it in a cool place, such as between 2-8°C.[9]

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [stenutz.eu]

- 4. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 7228-38-8 [chemicalbook.com]

- 9. This compound CAS#: 7228-38-8 [amp.chemicalbook.com]

- 10. This compound(7228-38-8) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. worldresearchersassociations.com [worldresearchersassociations.com]

- 13. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

An In-depth Technical Guide to 5-Chloro-1,3-benzodioxole (CAS: 7228-38-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3-benzodioxole is a halogenated aromatic ether that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring a chlorinated benzene ring fused to a methylenedioxy group, makes it a versatile intermediate in the production of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and significant applications, with a particular focus on its role in drug discovery and development as a key precursor to targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO₂ | [1][2] |

| Molecular Weight | 156.57 g/mol | [1][2] |

| Appearance | Clear pale yellow to yellow liquid | [3] |

| Boiling Point | 185-187 °C (lit.) | [1][4] |

| Density | 1.34 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.556 (lit.) | [1][5] |

| Flash Point | 201 °F (93.9 °C) | [1][5] |

| Solubility | Data not readily available | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification

The primary synthetic route to this compound involves the electrophilic chlorination of 1,3-benzodioxole.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis is the direct chlorination of 1,3-benzodioxole using chlorine gas in a suitable solvent.[3]

Materials:

-

1,3-Benzodioxole

-

Chlorine gas

-

Chloroform

-

Anhydrous sodium sulfate

-

Brine solution

Procedure:

-

In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole in chloroform.

-

Slowly bubble chlorine gas into the solution while maintaining the reaction temperature at approximately 35°C.

-

After the addition of chlorine is complete, continue to stir the reaction mixture for 2 hours.

-

Upon completion of the reaction, wash the organic layer twice with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product. A yield of approximately 96.2% has been reported for this method.[3]

Purification

The crude this compound is typically purified by vacuum distillation to obtain a product with high purity.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques:

-

Gas Chromatography (GC): To assess the purity of the compound. An assay of ≥97.5% is commercially available.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[9][10]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[9][11]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the pharmaceutical industry. The benzodioxole moiety is present in numerous biologically active compounds and natural products, contributing to a range of pharmacological activities including anti-inflammatory, anticancer, and antihypertensive effects.[12]

A notable application of this compound is its use as a key starting material in the synthesis of Saracatinib (AZD0530) , a potent and selective dual inhibitor of c-Src and Abl tyrosine kinases.[13]

Role in the Synthesis of Saracatinib (AZD0530)

The synthesis of Saracatinib involves the coupling of the this compound-derived amine with a substituted quinazoline core. This highlights the importance of this compound in providing a crucial structural component for this targeted cancer therapeutic.

Mechanism of Action of Saracatinib and Targeted Signaling Pathways

Saracatinib functions as an ATP-competitive inhibitor of both c-Src and Abl kinases, which are often dysregulated in various cancers.[4][13] By blocking the activity of these kinases, Saracatinib disrupts downstream signaling pathways that are critical for tumor cell proliferation, survival, migration, and invasion.[4][5]

c-Src Signaling Pathway: c-Src is a non-receptor tyrosine kinase that, when activated, triggers multiple downstream pathways, including the PI3K-AKT, Ras-MAPK, and FAK pathways, promoting oncogenesis and drug resistance.[14]

Abl Signaling Pathway: The Abl kinase, particularly in its fused form as BCR-Abl in chronic myeloid leukemia (CML), is constitutively active and drives leukemogenesis through the activation of pathways such as RAS/MAPK and PI3K/AKT.[15][16]

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[13]

-

H319: Causes serious eye irritation.[13]

-

H335: May cause respiratory irritation.[13]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Conclusion

This compound is a commercially important chemical intermediate with significant applications in the pharmaceutical industry. Its role as a key precursor in the synthesis of the dual c-Src/Abl kinase inhibitor Saracatinib underscores its value in the development of targeted cancer therapies. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and drug development.

References

- 1. ncats.nih.gov [ncats.nih.gov]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(7228-38-8) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(7228-38-8)IR [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. worldresearchersassociations.com [worldresearchersassociations.com]

- 13. benchchem.com [benchchem.com]

- 14. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Structure and Spectral Data of 5-Chloro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectral properties of 5-Chloro-1,3-benzodioxole, a chemical compound of interest in various research and development domains. This document collates critical data, including its chemical structure, key identifiers, and detailed spectral analyses from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for the synthesis and spectral characterization of this compound.

Chemical Structure and Identifiers

This compound is a substituted aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a dioxole ring, with a chlorine atom substituted at the 5-position of the benzodioxole framework.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7228-38-8[1][2] |

| Molecular Formula | C₇H₅ClO₂[1][2] |

| Molecular Weight | 156.57 g/mol [2] |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)Cl |

| InChI Key | ODQPZHOXLYATLC-UHFFFAOYSA-N |

Spectral Data

The following sections present a summary of the key spectral data for this compound, crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.84 | d | 8.1 | H-7 |

| 6.75 | dd | 8.1, 1.9 | H-6 |

| 6.91 | d | 1.9 | H-4 |

| 5.97 | s | - | -OCH₂O- |

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C-3a |

| 147.2 | C-7a |

| 126.3 | C-5 |

| 121.7 | C-6 |

| 109.1 | C-4 |

| 108.3 | C-7 |

| 101.6 | -OCH₂O- |

Solvent: CDCl₃. Instrument Frequency: 100 MHz.

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch[3] |

| 2890 | Medium | Aliphatic C-H stretch (-OCH₂O-) |

| 1605, 1485 | Strong | Aromatic C=C stretching[3] |

| 1240 | Strong | Asymmetric C-O-C stretch (dioxole ring) |

| 1040 | Strong | Symmetric C-O-C stretch (dioxole ring) |

| 820 | Strong | C-H out-of-plane bending (aromatic) |

| 730 | Strong | C-Cl stretch |

Technique: KBr pellet or thin film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 156/158 | 100/33 | [M]⁺ (Molecular ion, due to ³⁵Cl/³⁷Cl isotopes) |

| 126 | Moderate | [M-CH₂O]⁺ |

| 98 | Moderate | [M-CH₂O-CO]⁺ |

| 91 | Low | [C₇H₅]⁺ |

| 63 | Moderate | [C₅H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

Materials:

-

1,3-Benzodioxole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Stirring apparatus

-

Reaction flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere, dissolve 1,3-benzodioxole (1 equivalent) in anhydrous acetonitrile.

-

Add N-Chlorosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.

NMR Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Spectral Width: 16 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Spectral Width: 240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation:

-

KBr Pellet: Mix a small amount of the liquid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

Thin Film: Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

A background spectrum of the empty sample holder (for thin film) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

Visualizations

The following diagrams illustrate key processes and relationships related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Correlation of structural features with spectral data.

References

An In-Depth Technical Guide to 5-Chloro-1,3-benzodioxole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-1,3-benzodioxole, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, specifically focusing on its role as a scaffold for kinase and auxin receptor modulators.

Chemical and Physical Properties

This compound, also known by its IUPAC name this compound, is a halogenated aromatic ether.[1] It is a crucial building block in organic synthesis due to the reactivity of the benzodioxole ring system. The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 7228-38-8 | [1][2] |

| Molecular Formula | C₇H₅ClO₂ | [1][2] |

| Molecular Weight | 156.57 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 185-187 °C | [3][4] |

| Density | 1.34 g/mL at 25 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.556 | [2][3][4] |

| Flash Point | 201 °F (93.9 °C) | [2][3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic chlorination of 1,3-benzodioxole. A general experimental protocol is provided below.

Experimental Protocol: Chlorination of 1,3-Benzodioxole

This protocol outlines the preparation of this compound from 1,3-benzodioxole.[5]

Materials:

-

1,3-Benzodioxole

-

Chlorine (gas)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Brine solution

-

Water (H₂O)

-

Reaction flask equipped with a stirrer, reflux condenser, and dropping funnel

Procedure:

-

In a reaction flask, dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform.

-

Slowly bubble 1.005 g of chlorine gas through the solution over approximately 5 minutes, while maintaining the reaction temperature at 35 °C.

-

After the addition of chlorine is complete, stir the reaction mixture for 2 hours at 35 °C.

-

Upon completion of the reaction, wash the organic layer twice with water.

-

Combine the organic layers and wash with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the product.

This procedure has been reported to yield this compound in high purity (96.2% yield).[5]

Applications in Drug Discovery and Development

This compound serves as a versatile precursor for the synthesis of complex molecules with significant biological activities. Its derivatives have shown promise as anticancer agents and plant growth regulators.

Role as a Scaffold for c-Src and Abl Kinase Inhibitors

Derivatives of this compound have been instrumental in the development of potent and selective kinase inhibitors. Notably, the compound N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) is a dual inhibitor of c-Src and Abl kinases, which are implicated in cancer progression.[6]

c-Src and c-Abl are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, differentiation, survival, and migration.[7] Aberrant activation of these kinases is a hallmark of several human cancers.[7] The signaling pathways initiated by these kinases are complex and involve multiple downstream effectors.

This protocol provides a method for evaluating the inhibitory activity of compounds against c-Src kinase in a 96-well plate format.[7]

Materials and Reagents:

-

Recombinant active c-Src kinase

-

Substrate: Poly(Glu, Tyr) 4:1 peptide

-

Test compound (e.g., AZD0530) dissolved in DMSO

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

-

Detection Antibody: Phosphotyrosine-specific antibody conjugated to HRP

-

Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Stop Solution: 100 mM EDTA

-

96-well high-binding capacity microplates

-

Plate reader

Procedure:

-

Coat the 96-well plate with the substrate peptide and incubate overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant c-Src kinase to all wells except the negative control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the Stop Solution.

-

Wash the plate three times with Wash Buffer.

-

Add the HRP-conjugated anti-phosphotyrosine antibody and incubate at room temperature for 1 hour.

-

Wash the plate three times with Wash Buffer.

-

Add the HRP substrate and measure the absorbance or fluorescence using a plate reader.

-

Calculate the IC₅₀ value of the test compound.

Application in the Development of Auxin Receptor Agonists

Derivatives of 1,3-benzodioxole have been designed and synthesized as potent agonists of the auxin receptor TIR1, demonstrating significant root growth-promoting activity.[8] This highlights the potential of the this compound scaffold in agricultural applications.

Auxin is a plant hormone that regulates various aspects of plant growth and development. The perception of auxin occurs through the TIR1/AFB family of F-box proteins, which act as auxin receptors.[9][10] In the presence of auxin, TIR1/AFB proteins promote the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.[11]

This bioassay is a classic method to determine the biological activity of auxins and auxin-like compounds.[12]

Materials and Reagents:

-

Wheat seeds

-

Test compound solutions at various concentrations (prepared from a stock solution)

-

Control solution (e.g., distilled water)

-

Petri dishes

-

Blotting paper

-

Ruler or caliper

Procedure:

-

Germinate wheat seeds in the dark for approximately 72 hours.

-

Prepare a series of petri dishes lined with blotting paper, each moistened with a different concentration of the test compound solution or the control solution.

-

Excise the coleoptile tips (approximately 3 mm in length, leaving 2 mm at the apical part) from the germinated seedlings.

-

Place a set number of coleoptile tips (e.g., 3-5) in each petri dish.

-

Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 24 hours.

-

After the incubation period, measure the final length of each coleoptile tip.

-

Calculate the percentage increase in length for each concentration compared to the control.

-

Plot a dose-response curve to determine the optimal concentration for promoting coleoptile elongation.

Spectroscopic Data

A summary of available spectroscopic data for this compound is provided below. This information is critical for compound identification and characterization.

| Spectroscopic Data | Availability | Reference |

| ¹H NMR | Spectrum available | [13] |

| ¹³C NMR | Spectrum available | [14] |

| Mass Spectrum (EI) | Spectrum available | [15] |

| IR Spectrum | Data available | [1] |

Safety Information

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS).

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

References

- 1. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 7228-38-8 [amp.chemicalbook.com]

- 4. This compound | 7228-38-8 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 9. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. biologydiscussion.com [biologydiscussion.com]

- 13. This compound(7228-38-8) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound [webbook.nist.gov]

Molecular weight and formula of 5-Chloro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1,3-benzodioxole, a halogenated derivative of the 1,3-benzodioxole scaffold. This document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores the relevance of the broader 1,3-benzodioxole class in medicinal chemistry, highlighting its role as a key structural motif in the development of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided.

Physicochemical Properties

This compound is a synthetic organic compound that serves as a valuable building block in medicinal and chemical research. Its core structure consists of a benzene ring fused to a five-membered dioxole ring, with a chlorine atom substituted at the 5-position.

| Property | Value | Reference |

| Chemical Formula | C₇H₅ClO₂ | [1][2][3][4][5] |

| Molecular Weight | 156.57 g/mol | [1][3][6] |

| CAS Number | 7228-38-8 | [1][2][3] |

| Appearance | Liquid | [2] |

| Density | 1.34 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.556 | [2][6] |

| Exact Mass | 155.9978071 Da | [2][5] |

| Monoisotopic Mass | 155.9978071 Da | [2][5] |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic chlorination of 1,3-benzodioxole.

Experimental Protocol

Reaction: Chlorination of 1,3-benzodioxole.[3]

Materials:

-

1,3-Benzodioxole (0.5000 g)

-

Chloroform (15 ml total)

-

Chlorine gas (1.005 g)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask equipped with a stirrer, a reflux condenser, and a dropping funnel.

Procedure:

-

In the reaction flask, dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform and stir the mixture.

-

Add 5 ml of chloroform to the dropping funnel.

-

Slowly introduce 1.005 g of chlorine gas into the chloroform solution over approximately 5 minutes, while maintaining the reaction temperature at 35 °C.

-

After the addition of chlorine is complete, continue to stir the reaction mixture for 2 hours.

-

Following the reaction period, wash the mixture twice with water.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the product.

Yield: 96.2%[3]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Observation |

| ¹H NMR | Spectral data available, detailed peaks not provided in search results. |

| ¹³C NMR | Spectral data available, detailed peaks not provided in search results. |

| Mass Spectrometry (Electron Ionization) | Mass spectrum available through the NIST/EPA/NIH Mass Spectral Library. |

| Infrared (IR) Spectroscopy | IR spectral data available. |

Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, the 1,3-benzodioxole scaffold is a prominent feature in a variety of biologically active molecules. This structural motif is often explored in drug discovery due to its ability to mimic the catechol moiety while offering improved metabolic stability.

Derivatives of 1,3-benzodioxole have been investigated for a range of therapeutic applications, including as:

-

Kinase Inhibitors: A notable example is a derivative of this compound which has been developed as a potent and selective dual-specific c-Src/Abl kinase inhibitor, demonstrating potential in oncology.[7]

-

Auxin Receptor Agonists: Certain N-(benzo[d][1][3]dioxol-5-yl) derivatives have been designed and synthesized as potent agonists of the auxin receptor TIR1, showing promise as root growth promoters in agriculture.[8][9]

-

Antitumor Agents: A series of 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines.[10]

The versatility of the 1,3-benzodioxole ring system allows for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents.

Workflow Diagram

The following diagram illustrates the synthesis and analytical workflow for this compound.

Caption: Synthesis and analytical workflow for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound(7228-38-8) 1H NMR [m.chemicalbook.com]

- 5. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(7228-38-8)IR [chemicalbook.com]

- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 9. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of 5-Chloro-1,3-benzodioxole (CAS No: 7228-38-8). The information is intended to support its safe use in research and development activities.

Chemical and Physical Properties

This compound is a chlorinated aromatic ether. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Appearance | Clear pale yellow to yellow liquid | [2] |

| Density | 1.34 g/mL at 25 °C | [3] |

| Boiling Point | 185-187 °C | [3] |

| Flash Point | 93 °C (199.4 °F) | [2] |

| Refractive Index | 1.5535-1.5575 @ 20 °C | [4] |

| Solubility | No data available | |

| Vapor Pressure | No data available | |

| logP | 2.06870 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin, eye, and respiratory irritation.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[2]

Toxicological Information

Mechanism of Irritation (General)

While specific studies on the irritation mechanism of this compound are lacking, the general mechanism of chemical-induced skin and eye irritation involves the following pathways.

Skin Irritation: Chemical irritants can disrupt the skin barrier, leading to changes in epidermal cells and the release of pro-inflammatory cytokines.[7] This initiates an inflammatory cascade, resulting in the characteristic signs of irritation such as redness, swelling, and pain.

Eye Irritation: Chemical burns to the eye, particularly from alkali agents, can cause a rapid increase in the pH of the anterior chamber, leading to a massive inflammatory response.[8] This inflammation is mediated by factors such as tumor necrosis factor-alpha (TNF-α), which can cause widespread damage to the retina and other ocular structures.[8]

The following diagram illustrates a generalized pathway for chemical-induced skin irritation.

Generalized signaling pathway for chemical-induced skin irritation.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this substance:

-

Eye Protection: Chemical safety goggles or a face shield.[9]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, consider additional protective clothing such as an apron or coveralls.[9]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

The workflow for safely handling this compound is depicted below.

Workflow for the safe handling of this compound.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, sparks, and open flames.[2] The compound is reported to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.[9]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol involves the chlorination of 1,3-benzodioxole.[10]

Materials:

-

1,3-Benzodioxole

-

Chloroform

-

Chlorine gas

-

Anhydrous sodium sulfate

-

Brine solution

Procedure:

-

In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 1,3-benzodioxole in chloroform.

-

Slowly bubble chlorine gas through the solution while maintaining the reaction temperature at 35 °C.

-

After the addition of chlorine is complete, continue stirring the reaction mixture for 2 hours.

-

Wash the reaction mixture twice with water.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain this compound.

In Vitro Skin Irritation Testing (Based on OECD Guideline 439)

This test evaluates the potential of a chemical to cause skin irritation using a reconstructed human epidermis (RhE) model.[11]

Principle: The test chemical is applied topically to the RhE tissue. Cell viability is then measured, typically using the MTT assay, which assesses mitochondrial activity. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[12]

General Procedure:

-

Culture the RhE tissues to the appropriate stage of development.

-

Apply the test chemical (this compound) to the surface of the RhE tissue.

-

Incubate for a defined period (e.g., 60 minutes).[13]

-

After incubation, thoroughly rinse the tissue to remove the test chemical.

-

Incubate the tissues in fresh medium for a post-exposure period (e.g., 24-42 hours).

-

Assess cell viability using the MTT assay. The amount of formazan produced is quantified spectrophotometrically.

-

A chemical is identified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.[11]

Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.[14] It is typically performed on rabbits.

Principle: A single dose of the test substance is applied to one eye of the experimental animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[15]

General Procedure:

-

A weight-of-the-evidence analysis of existing data should be performed to avoid unnecessary animal testing.[14]

-

If the test is deemed necessary, a single animal is used for an initial test.

-

The test substance is applied to the conjunctival sac of one eye.

-

The eye is examined at 1, 24, 48, and 72 hours after application.[16]

-

If corrosive or severe irritant effects are observed, no further testing is performed.

-

If the initial test shows no or mild irritation, the response is confirmed in up to two additional animals.

-

The reversibility of any observed effects is monitored for up to 21 days.[15]

Use in Research and Drug Development

This compound is a valuable building block in organic synthesis. For instance, it has been used as a starting material in the synthesis of a novel, highly selective, and orally available dual-specific c-Src/Abl kinase inhibitor, AZD0530, which has been evaluated in clinical trials for cancer therapy.[17] This highlights its importance for medicinal chemists and drug development professionals.

References

- 1. This compound | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ecetoc.org [ecetoc.org]

- 3. This compound | 7228-38-8 [chemicalbook.com]

- 4. Study Explains Why Some Creams and Cosmetics May Cause a Skin Rash | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Researchers identify mechanism of retina damage following chemical eye burns | Department of Ophthalmology [eye.hms.harvard.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Mechanisms of chemically induced skin irritation. I. Studies of time course, dose response, and components of inflammation in the laboratory mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. dermatest.com [dermatest.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. nucro-technics.com [nucro-technics.com]

- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 17. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Reactions Involving 1,3-Benzodioxole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a five-membered dioxole ring fused to a benzene ring, is a prominent scaffold in a vast array of natural products and synthetic compounds of significant biological and commercial importance. Its unique electronic properties and structural rigidity make it a versatile building block in medicinal chemistry, agrochemicals, and the fragrance industry. This technical guide provides a comprehensive overview of the core reactions involving 1,3-benzodioxole derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Core Synthetic Reactions

The reactivity of the 1,3-benzodioxole system is largely dictated by the electron-donating nature of the methylenedioxy group, which activates the aromatic ring towards electrophilic substitution, primarily at the 5-position.[1] Concurrently, the fused ring system can be derivatized using modern cross-coupling methodologies, offering a powerful toolkit for the synthesis of complex molecules.

Electrophilic Aromatic Substitution

Nitration

The nitration of 1,3-benzodioxole derivatives is a fundamental transformation for introducing a nitro group, which can serve as a precursor for further functionalization, such as reduction to an amine. The reaction typically proceeds with high regioselectivity.[1]

Experimental Protocol: Synthesis of 5-Nitro-1,3-benzodioxole [2]

-

In a 250 mL sulfonation flask equipped with a stirrer, thermometer, and dropping funnel, place 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.

-

At a temperature of 15-25 °C, add a solution of 9 mL of nitric acid (d=1.4) in 30 mL of glacial acetic acid dropwise.

-

Stir the mixture at room temperature overnight.

-

Collect the precipitated crystals by suction filtration.

-

Wash the crystals with water.

-

Recrystallize the product from alcohol to obtain 5-nitro-1,3-benzodioxole.

Quantitative Data for Nitration of 1,3-Benzodioxole Derivatives

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1,3-Benzodioxole | HNO₃/H₂O | - | 90 | 2 | 5-Nitro-1,3-benzodioxole | 87 | [3] |

| 1,3-Benzodioxole | HNO₃/Acetic Acid | Acetic Acid | 15-25 | Overnight | 5-Nitro-1,3-benzodioxole | 90.6 | [2] |

| 5-Bromo-1,3-benzodioxole | HNO₃/Acetic Acid | Acetic Acid | 15-25 | 0.5-0.75 | 5-Bromo-6-nitro-1,3-benzodioxole | High | [1] |

Diagram: General Mechanism of Electrophilic Aromatic Substitution on 1,3-Benzodioxole

Caption: Electrophilic attack on the 1,3-benzodioxole ring.

Friedel-Crafts Acylation

This reaction introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst. It is a key method for the synthesis of ketone derivatives.

Experimental Protocol: Friedel-Crafts Acylation of Anisole (Model for 1,3-Benzodioxole) [4]

-

To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).

-

Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over ~5 minutes.

-

Stir the mixture for an additional 10 minutes after the addition is complete.

-

Quench the reaction by the slow addition of ice-cold water (5 mL).

-

Stir for a further 5 minutes and transfer the mixture to a separatory funnel.

-

Add water (10 mL) and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

-

Wash the combined organic layers with 5% aq. NaOH solution (10 mL) and dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent to obtain the crude product.

Quantitative Data for Friedel-Crafts Acylation of 1,3-Benzodioxole

| Acylating Agent | Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) | Reference |

| Propionic Anhydride | Aquivion SO₃H® | 100 | 30 | 73 | 62 | [5] |

| Propanoyl Chloride | Aquivion SO₃H® | 75 | 60 | Product Detected | Lower than anhydride | [6] |

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and other coupled systems. Halogenated 1,3-benzodioxoles are common starting materials for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-nitro-1,3-benzodioxole [7]

-

To a dry reaction flask, add 5-bromo-6-nitro-1,3-benzodioxole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen); repeat this process three times.

-

Add an anhydrous solvent (e.g., Dioxane, Toluene) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress using TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of a Brominated 1,3-Benzodioxole Derivative [8]

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 59 | [9][10] |

| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 89 | [8] |

| 4-Fluorophenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 75 | [8] |

| Thiophene-2-boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 68 | [8] |

| Pyridine-3-boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 45 | [8] |

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Key steps in the Suzuki-Miyaura cross-coupling.

Biological Significance and Relevant Pathways

Derivatives of 1,3-benzodioxole are known for their wide range of biological activities, including anticancer properties.[11][12] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity and Apoptosis Induction

Several 1,3-benzodioxole derivatives have been shown to exhibit potent antitumor activity.[11] One of the key mechanisms is the induction of apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of a cascade of enzymes called caspases.[13][14]

Diagram: Simplified Apoptosis Pathway Induced by 1,3-Benzodioxole Derivatives

Caption: Caspase-dependent apoptosis initiated by 1,3-benzodioxole derivatives.

Inhibition of the Thioredoxin System

The thioredoxin (Trx) system is a major antioxidant system in cells and is often overexpressed in cancer cells to combat oxidative stress.[13] Inhibition of thioredoxin reductase (TrxR), a key enzyme in this system, by 1,3-benzodioxole derivatives can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[13][15] Some inhibitors have been shown to covalently modify the C-terminal redox motif of TrxR.[16]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new bioactive 1,3-benzodioxole derivatives follows a structured workflow, from the initial synthesis and purification to comprehensive biological screening.

Diagram: General Experimental Workflow

Caption: Workflow for synthesis and screening of bioactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. worldresearchersassociations.com [worldresearchersassociations.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of Benzodioxole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a heterocyclic motif prevalent in numerous natural products, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic properties of benzodioxole derivatives, focusing on their potential as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents. This document summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Therapeutic Applications and Quantitative Efficacy

Benzodioxole derivatives have been investigated for a multitude of therapeutic applications, with significant findings in oncology, metabolic disorders, infectious diseases, and inflammatory conditions. The following tables summarize the quantitative data from various studies, highlighting the potency of these compounds against different biological targets.

Table 1: Anticancer Activity of Benzodioxole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Organic Arsenicals with 1,3-Benzodioxole | ||||

| PZ2 | HL-60 | Proliferation | 0.83 ± 0.03 | [1] |

| PZ2 | NB4 | Proliferation | 0.89 ± 0.05 | [1] |

| PZ2 | A549 | Proliferation | 1.15 ± 0.12 | [1] |

| PZ2 | 4T1 | Proliferation | 1.35 ± 0.08 | [1] |

| MAZ2 | HL-60 | Proliferation | 0.43 ± 0.02 | [1] |

| MAZ2 | NB4 | Proliferation | 0.49 ± 0.04 | [1] |

| MAZ2 | A549 | Proliferation | 0.55 ± 0.03 | [1] |

| MAZ2 | 4T1 | Proliferation | 0.78 ± 0.06 | [1] |

| Benzodioxole Carboxamides | ||||

| Compound 2a | Hep3B | MTS Assay | Potent (not specified) | |

| Compound IId | Various (4 lines) | MTS Assay | 26 - 65 | [2][3] |

| Benzodioxole Aryl Acetates/Acetic Acids | ||||

| Compound 4f | HeLa | MTS Assay | CC50 = 219 | |

| Safrole Derivatives | ||||

| Safrole Oil | Hep3B | MTS Assay | 1.08 ± 0.06 mg/mL | |

| Safrole Nanoemulgel | Hep3B | MTS Assay | 0.31 ± 0.02 mg/mL |

Table 2: Antidiabetic Activity of Benzodioxole Derivatives

| Compound/Derivative | Target Enzyme | Assay | IC50 (µM) | Reference |

| Compound IIa | α-Amylase | In Vitro Inhibition | 0.85 | [2][3] |

| Compound IIc | α-Amylase | In Vitro Inhibition | 0.68 | [2][3] |

Table 3: Anti-inflammatory Activity of Benzodioxole Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Benzodioxole Aryl Acetates/Acetic Acids | ||||

| Compound 4f | COX-1 | 0.725 | - | |

| Compound 3b | COX-1 | 1.12 | 0.862 | |

| Compound 3b | COX-2 | 1.3 | 0.862 | |

| Compound 4d | COX-1 / COX-2 | - | 1.809 |

Key Signaling Pathways and Mechanisms of Action

A significant mechanism underlying the anticancer activity of certain benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system. This system, which includes thioredoxin reductase (TrxR), is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzodioxole derivatives.

Synthesis of Benzodioxole Carboxamide Derivatives[2]

This protocol outlines the general procedure for the synthesis of N-substituted benzodioxole carboxamides.

Materials:

-

Benzo[d][4][5]dioxol-5-yl)acetic acid or benzo[d][4][5]dioxole-5-carboxylic acid

-

Dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Substituted aniline derivative

-

Argon gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the starting benzodioxole acid (1.0 eq) in DCM.

-

Add DMAP (0.3 eq) to the solution and stir under an argon atmosphere.

-

After 5-10 minutes, add EDCI (1.3 eq) and continue stirring.

-

Incubate the reaction mixture for 30 minutes at room temperature.

-

Add the corresponding substituted aniline derivative (1.0 eq) to the reaction mixture.

-

Stir the reaction for 48 hours at room temperature.

-

Upon completion, perform a standard aqueous work-up, including washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

In Vitro Cytotoxicity Evaluation (MTS Assay)[6][7]

The MTS assay is a colorimetric method for assessing cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HeLa, Hep3B, Caco-2)

-

Complete cell culture medium

-

Benzodioxole derivative stock solution (in DMSO)

-

MTS reagent (containing PES)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the benzodioxole derivative in cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Antiangiogenic Activity (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is a widely used in vivo model to study angiogenesis.

Materials:

-

Fertilized chicken eggs

-

Incubator (37°C, 60% humidity)

-

Sterile scissors and forceps

-

Sterile filter paper discs

-

Benzodioxole derivative solution

-

Stereomicroscope with a camera

Procedure:

-

Incubate fertilized chicken eggs for 3-4 days.

-

On day 3 or 4, carefully create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

-

Prepare sterile filter paper discs and impregnate them with the benzodioxole derivative solution at various concentrations. A vehicle control disc should also be prepared.

-

Gently place the discs on the CAM.

-

Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.

-

After the incubation period, observe the area around the discs under a stereomicroscope and capture images.

-

Quantify the angiogenic response by measuring parameters such as the number of blood vessel branch points or the total vessel length.

In Vitro α-Amylase Inhibition Assay[4]

This assay is used to evaluate the potential of compounds to inhibit the α-amylase enzyme, which is relevant for the management of type 2 diabetes.

Materials:

-

Porcine pancreatic α-amylase solution

-

Starch solution (1% w/v)

-

Phosphate buffer (pH 6.9)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Benzodioxole derivative solution

-

Spectrophotometer

Procedure:

-

Pre-incubate a mixture of the benzodioxole derivative solution (at various concentrations) and the α-amylase solution for 10 minutes at 37°C.

-

Add the starch solution to initiate the enzymatic reaction and incubate for a further 10 minutes at 37°C.

-

Stop the reaction by adding the DNSA reagent.

-

Heat the mixture in a boiling water bath for 5 minutes.

-

Cool the mixture to room temperature and dilute with distilled water.

-

Measure the absorbance at 540 nm.

-

Acarbose can be used as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The diverse biological activities of benzodioxole derivatives underscore their significant potential in drug discovery. The data presented in this guide highlight their promise as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and visualized workflows and signaling pathways are intended to serve as a valuable resource for researchers to build upon these findings.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzodioxole scaffold to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth investigation of the molecular mechanisms underlying the observed therapeutic effects beyond the thioredoxin system.

-

In Vivo Efficacy and Safety Profiling: Rigorous evaluation of promising lead compounds in relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicological profiles.

-

Development of Novel Derivatives: Synthesis of new classes of benzodioxole derivatives with improved drug-like properties.

The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.

References

- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Chloro-1,3-benzodioxole as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3-benzodioxole, a halogenated derivative of the benzodioxole scaffold, has emerged as a critical building block in modern organic synthesis. Its unique structural features and reactivity make it a valuable intermediate in the preparation of a diverse array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological pathways are presented to offer a comprehensive resource for researchers in the field.

Introduction

The 1,3-benzodioxole moiety is a prevalent scaffold in numerous natural products and synthetic compounds exhibiting significant biological activities. The introduction of a chlorine atom at the 5-position of the benzodioxole ring system enhances its utility as a chemical intermediate. The chloro-substituent provides a reactive handle for various cross-coupling reactions and nucleophilic substitutions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide will explore the synthesis of this compound and its subsequent elaboration into high-value compounds.

Synthesis of this compound

The direct chlorination of 1,3-benzodioxole is a common and efficient method for the preparation of this compound. The reaction proceeds with high regioselectivity, affording the desired product in excellent yield.

Experimental Protocol: Chlorination of 1,3-Benzodioxole

Materials:

-

1,3-Benzodioxole

-

Chlorine gas

-

Chloroform

-

Anhydrous sodium sulfate

-

Brine solution

-

Water

Equipment:

-

Reaction flask equipped with a stirrer, reflux condenser, and dropping funnel

-

Gas inlet tube

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask, dissolve 1,3-benzodioxole (e.g., 0.5000 g) in chloroform (e.g., 10 ml).

-

Slowly bubble chlorine gas (e.g., 1.005 g) through the solution while maintaining the reaction temperature at 35°C. The addition of chlorine gas should be completed over approximately 5 minutes.[1]

-

After the addition is complete, stir the reaction mixture for 2 hours at the same temperature.[1]

-

Upon completion of the reaction (monitored by TLC or GC-MS), wash the reaction mixture twice with water.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1,3-Benzodioxole | [1] |

| Reagent | Chlorine | [1] |

| Solvent | Chloroform | [1] |

| Reaction Temperature | 35°C | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | 96.2% | [1] |

| Purity (by GC) | ≥97.5% | [2] |

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic and methylenedioxy protons. |

| ¹³C NMR (CDCl₃) | Resonances for the aromatic carbons and the methylene carbon of the dioxole ring. |

| IR (Neat) | Characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) bonds. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 156.57 g/mol . |

Role as a Chemical Intermediate in Drug Development

This compound serves as a key precursor in the synthesis of several biologically active molecules. Its utility is highlighted in the synthesis of Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases, which are implicated in cancer progression.[3]

Synthesis of Saracatinib (AZD0530) Precursor

A crucial step in the synthesis of Saracatinib involves the preparation of N-(5-chloro-1,3-benzodioxol-4-yl) intermediate. While the exact commercial synthesis protocol is proprietary, a plausible synthetic route can be devised based on standard organic transformations.

Proposed Experimental Workflow:

Caption: Proposed synthesis of the key amino-benzodioxole precursor for Saracatinib.

c-Src/Abl Kinase Signaling Pathway and Inhibition